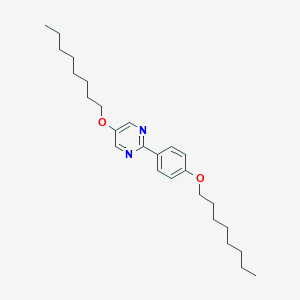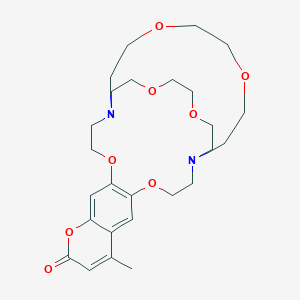
6,7-(4-Methyl)coumaro-(2.2.2)cryptand
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-(4-Methyl)coumaro-(2.2.2)cryptand is a type of macrocyclic compound that has been widely used in scientific research. It is a complex molecule that is composed of three coumarin units and a cryptand moiety. This compound has gained significant attention due to its unique properties and potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand is based on its ability to selectively bind metal ions and other small molecules. The cryptand moiety in this compound acts as a cavity that can accommodate metal ions, while the coumarin units act as a fluorescent reporter. When the compound binds to a metal ion, the fluorescence of the coumarin units is quenched, which can be used to detect the presence of the metal ion.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand have not been extensively studied. However, it has been shown that this compound can selectively bind to metal ions and other small molecules, which can potentially lead to changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in lab experiments include its high selectivity and sensitivity for metal ions and other small molecules. It is also relatively easy to synthesize and can be used in a variety of experimental setups. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in scientific research. One potential application is in the development of new fluorescent sensors for the detection of metal ions in biological systems. Another potential direction is in the use of this compound as a molecular probe for imaging applications in living cells. Additionally, the development of new synthetic methods for the preparation of this compound could lead to its broader use in various research fields.
Métodos De Síntesis
The synthesis of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand involves several steps, including the preparation of the starting materials, the coupling of the coumarin units, and the attachment of the cryptand moiety. The most commonly used method for the synthesis of this compound is the condensation reaction between the coumarin units and the cryptand moiety using a suitable coupling agent.
Aplicaciones Científicas De Investigación
6,7-(4-Methyl)coumaro-(2.2.2)cryptand has been extensively used in scientific research due to its ability to selectively bind metal ions and other small molecules. This compound has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a molecular probe for imaging applications in biological systems.
Propiedades
Número CAS |
124804-69-9 |
|---|---|
Nombre del producto |
6,7-(4-Methyl)coumaro-(2.2.2)cryptand |
Fórmula molecular |
C26H38N2O8 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |
InChI |
InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |
Clave InChI |
RWZMXSKVDUGUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
SMILES canónico |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Otros números CAS |
124804-69-9 |
Sinónimos |
6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



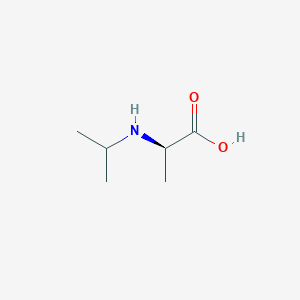
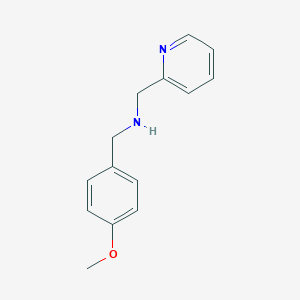
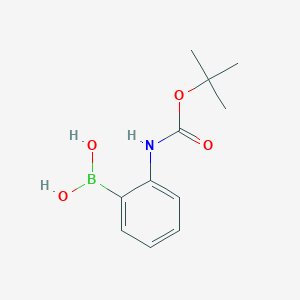
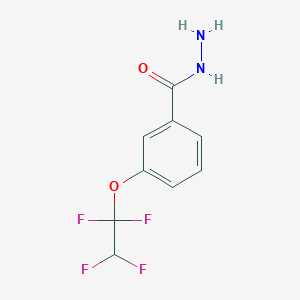
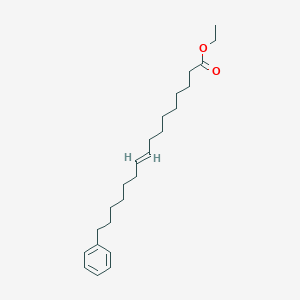
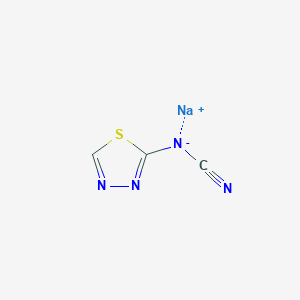
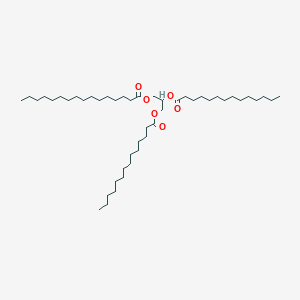
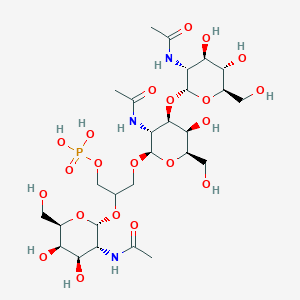
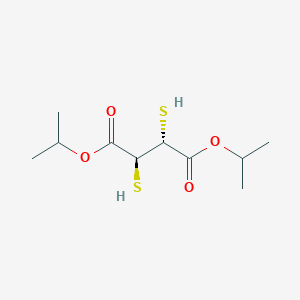
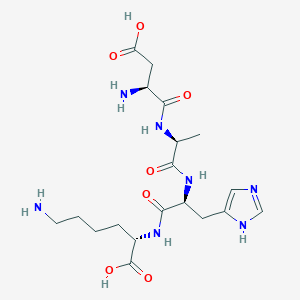
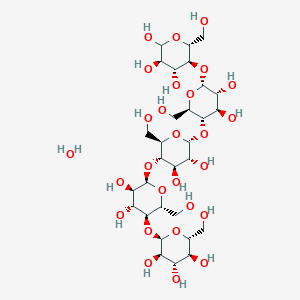

![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
